Biochemical PARP-1 Inhibition Potency Head-to-Head Comparison
The most critical differentiator is its moderate potency. In a direct biochemical assay, 2-propynyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate inhibits PARP-1 with an IC50 of 180 nM [1]. This is in stark contrast to ultra-potent clinical inhibitors like olaparib (IC50 ≈ 1.5-6 nM) [2] and rucaparib (Ki ≈ 1.4 nM) [3]. The 30- to 120-fold lower potency is a defined, quantitative characteristic, making this compound a tool for studies requiring partial, not complete, PARP-1 inhibition.
| Evidence Dimension | PARP-1 Enzymatic Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | Olaparib: ~1.5-6 nM; Rucaparib: Ki = 1.4 nM; Niraparib: 3.8 nM; Veliparib: Ki = 5.2 nM |
| Quantified Difference | Target compound is 30- to 120-fold less potent than clinical PARP inhibitors |
| Conditions | Biochemical enzymatic assay (ChEMBL_151871) |
Why This Matters
This is the primary selection criterion for researchers needing a well-characterized, lower-potency PARP-1 probe distinct from clinical candidates for mechanistic or systems-level studies.
- [1] BindingDB. (2007). Ki Summary for BDBM27498 (CHEMBL763795) targeting Poly [ADP-ribose] polymerase 1. IC50: 180 nM. View Source
- [2] Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X. L., Copsey, L., Cranston, A., ... & Keith, J. M. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (KU-0059436, AZD2281), a novel poly (ADP-ribose) polymerase (PARP) inhibitor with potent chemo- and radio-potentiation in preclinical models. Journal of Medicinal Chemistry, 51(20), 6189-6197. View Source
- [3] Thomas, H. D., Calabrese, C. R., Batey, M. A., Canan, S., Hostomsky, Z., Kyle, S., ... & Curtin, N. J. (2007). Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor AG014699, a potent chemo- and radio-potentiation agent. Molecular Cancer Therapeutics, 6(3), 945-956. View Source
